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molecular formula C9H10N2O2S2 B1673009 JNJ-26990990 CAS No. 877316-38-6

JNJ-26990990

Cat. No. B1673009
M. Wt: 242.3 g/mol
InChI Key: AWSKBQNOSRREEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08283478B2

Procedure details

Thianaphthene-3-carboxaldehyde (5 g, 30.8 mmol) was dissolved in THF (50 mL). Sulfamide (12.22 g, 123.30 mmoles) and sulfamic acid (0.29 g, 3.08 mmoles) were added and the reaction mixture heated to 45° C. for 18 h. The reaction mixture was then cooled to room temperature and filtered through a sintered glass funnel. The resulting solution was treated with lithium borohydride (2.0 M in THF, 5 mL, 10 mmol) via addition funnel. After addition (5 minutes) the reaction mixture was stirred for 1 hour. 1N HCl (20 mL, 20 mmol) was added and the reaction mixture concentrated to remove THF. The resulting suspension was treated with water (100 mL) and vigorously stirred. The resulting solid was filtered and dried to yield the title compound as a light pink solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.22 g
Type
reactant
Reaction Step Two
Quantity
0.29 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[C:7]([CH:10]=O)=[CH:8][S:9][C:4]2=[CH:3][CH:2]=1.[S:12]([NH2:16])([NH2:15])(=[O:14])=[O:13].S(=O)(=O)(O)N.[BH4-].[Li+].Cl>C1COCC1>[S:9]1[CH:8]=[C:7]([CH2:10][NH:15][S:12]([NH2:16])(=[O:14])=[O:13])[C:5]2[CH:6]=[CH:1][CH:2]=[CH:3][C:4]1=2 |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=CS2)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
12.22 g
Type
reactant
Smiles
S(=O)(=O)(N)N
Name
Quantity
0.29 g
Type
reactant
Smiles
S(N)(O)(=O)=O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
[BH4-].[Li+]
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a sintered glass funnel
ADDITION
Type
ADDITION
Details
After addition (5 minutes) the reaction mixture
Duration
5 min
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture concentrated
CUSTOM
Type
CUSTOM
Details
to remove THF
ADDITION
Type
ADDITION
Details
The resulting suspension was treated with water (100 mL)
STIRRING
Type
STIRRING
Details
vigorously stirred
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C2=C(C(=C1)CNS(=O)(=O)N)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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